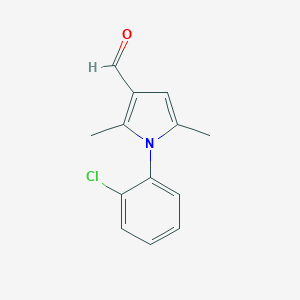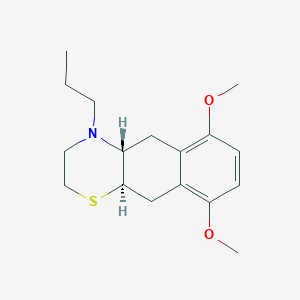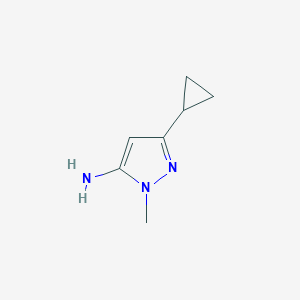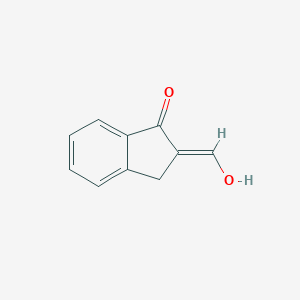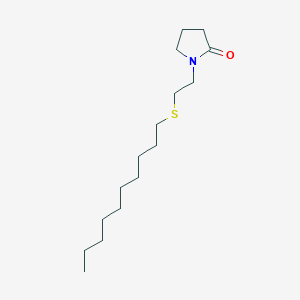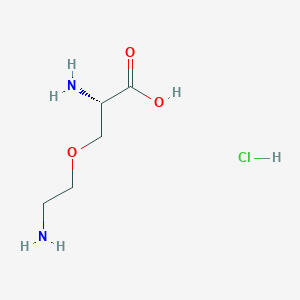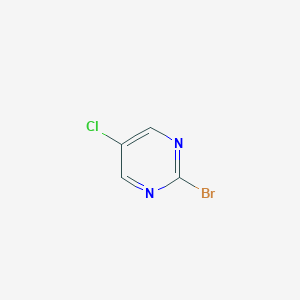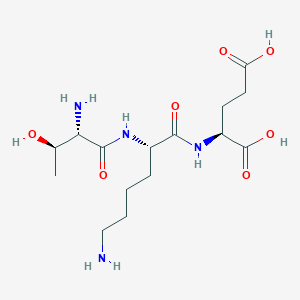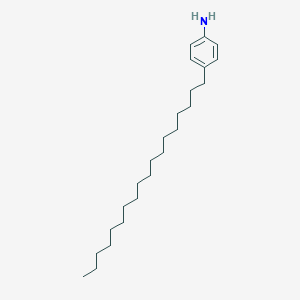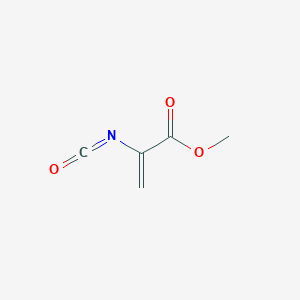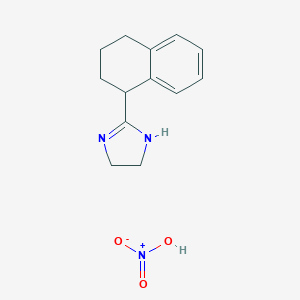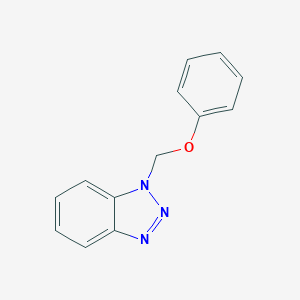![molecular formula C7H7BrN2 B039096 5-ブロモ-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン CAS No. 115170-40-6](/img/structure/B39096.png)
5-ブロモ-2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン
概要
説明
ミルドラナート、別名メルドニウムは、1970年代に旧ソ連ラトビア有機合成研究所のイヴァース・カルビンスによって開発された医薬品化合物です。主に虚血性疾患の治療薬として使用され、血液供給不足によって引き起こされる組織への損傷を防ぐ効果があります。 ミルドラナートは東欧諸国で広く流通しており、カルニチン生合成を阻害する能力で知られています。カルニチン生合成は脂肪酸代謝において重要な役割を果たしています .
製法
合成経路と反応条件: ミルドラナートの合成は、3-(2,2,2-トリメチルヒドラジニウム)プロピオン酸二水和物をさまざまな試薬と反応させることから始まります。一般的な方法としては、主要成分を注射用水に溶解し、その後、リン酸水素二ナトリウムとリン酸二水素カリウムを加える方法があります。 その後、溶液をろ過し、滅菌します .
工業生産方法: ミルドラナートの工業生産は、一般的に上記の類似の方法を用いた大規模合成によって行われます。このプロセスには、有効成分を水に溶解し、緩衝剤を加え、ろ過し、溶液を滅菌することが含まれます。 最終製品は、カプセルや注射液などのさまざまな形態で包装されます .
科学的研究の応用
ミルドラナートは、化学、生物学、医学、産業など、さまざまな科学研究において広く応用されています。医学では、狭心症、心筋梗塞、慢性心不全などの治療に使用されています。 パーキンソン病などの神経変性疾患のモデルにおいて、神経保護作用も示されています . 化学において、ミルドラナートは代謝調節における役割とミトコンドリアプロセスへの影響について研究されています .
作用機序
ミルドラナートの作用機序は、酵素ガンマ-ブチロベタインジオキシゲナーゼを標的とすることでカルニチン生合成を阻害することによります。この阻害は、脂肪酸の輸送を減らし、虚血組織における脂肪酸β酸化の細胞毒性中間生成物の蓄積を防ぎます。 その結果、エネルギー代謝は脂肪酸酸化からグルコース酸化に移行し、酸素供給が限られている状況ではより有利です .
生化学分析
Biochemical Properties
It has been reported that derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that a derivative of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that its derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mildronate involves the reaction of 3-(2,2,2-trimethylhydrazinium) propionate dihydrate with various reagents. One common method includes dissolving the main ingredient in water for injection, followed by the addition of disodium hydrogen phosphate and potassium dihydrogen phosphate. The solution is then filtered and sterilized .
Industrial Production Methods: Industrial production of mildronate typically involves large-scale synthesis using similar methods as described above. The process includes dissolving the active ingredient in water, adding buffering agents, filtering, and sterilizing the solution. The final product is then packaged in various forms, such as capsules and injections .
化学反応の分析
反応の種類: ミルドラナートは、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。これらの反応は、その代謝調節特性に不可欠です。
一般的な試薬と条件: ミルドラナートを含む反応で使用される一般的な試薬には、リン酸水素二ナトリウム、リン酸二水素カリウム、活性炭などがあります。 反応は通常、特定のpH範囲や温度などの制御された条件下で行われます .
生成される主な生成物: ミルドラナートを含む反応から生成される主な生成物には、カルニチン生合成を阻害し、脂肪酸代謝を調節する役割を果たすさまざまな代謝物があります .
類似化合物との比較
類似化合物: ミルドラナートに類似する化合物としては、L-カルニチンとシネパジドがあります。両化合物とも神経保護作用と心臓保護作用を持っています。
ミルドラナートの独自性: ミルドラナートは、カルニチン生合成を阻害する能力が独特です。この点は、脂肪酸代謝を促進するL-カルニチンなどの他の化合物とは異なります。 この独自のメカニズムにより、ミルドラナートはエネルギー代謝を効果的に調節し、さまざまな病態における保護効果を発揮することができます .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
